molecular formula C27H27N3O5 B2676030 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894549-92-9

2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2676030
M. Wt: 473.529
InChI Key: DPBYQZYVRWOXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Quinoline and quinoxaline derivatives have been studied for their unique structural properties, which are crucial for their applications in materials science and drug design. For instance, research on the structural aspects of amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids when treated with different mineral acids. This behavior is dependent on the structural orientation of the molecules and the nature of the acid used, highlighting the importance of structural studies in understanding the applications of these compounds. Such studies also reveal the potential of these derivatives in developing materials with specific properties like fluorescence, which could be applied in sensors and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Reactions

The synthesis of quinoline and quinoxaline derivatives is a key area of research, with studies focusing on developing efficient, scalable methods for producing these compounds. Novel synthesis techniques, such as the Passerini three-component reaction, have been applied to create α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the versatility and reactivity of quinoline derivatives in organic synthesis (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014). Such methodologies are crucial for the development of new pharmaceuticals and materials.

Biological Activities and Applications

Quinoline and quinoxaline derivatives have been extensively researched for their biological activities, including their potential as antimicrobial and antitumor agents. For example, 2-(quinolin-4-yloxy)acetamides have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, showing activity against both drug-susceptible and drug-resistant strains. This indicates the potential of these compounds in developing new treatments for tuberculosis, a major global health challenge (Pissinate et al., 2016).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-33-23-12-8-7-11-21(23)29-26(31)17-30-22-15-25(35-3)24(34-2)14-18(22)13-19(27(30)32)16-28-20-9-5-4-6-10-20/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBYQZYVRWOXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.